3-bromo-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole
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Overview
Description
3-Bromo-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole is a heterocyclic compound featuring a bromine atom attached to a thiopyrano-pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a brominated pyrazole derivative with a thiopyranone compound in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiopyrano ring can be oxidized to form sulfoxides or sulfones under the action of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the thiopyrano ring or the pyrazole moiety.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Major Products:
Substitution: Formation of azido or thiolated derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiopyrano or pyrazole derivatives.
Scientific Research Applications
3-Bromo-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-bromo-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The exact pathways involved can vary based on the specific application and target.
Comparison with Similar Compounds
- 3-Chloro-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole
- 3-Iodo-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole
- 2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole
Comparison:
- 3-Bromo-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro or iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, making it a valuable compound for specific applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
1785345-95-0 |
---|---|
Molecular Formula |
C6H7BrN2S |
Molecular Weight |
219.1 |
Purity |
95 |
Origin of Product |
United States |
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